An In-depth Technical Guide to 3-Bromonaphthalen-1-ol: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 3-Bromonaphthalen-1-ol: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromonaphthalen-1-ol, a halogenated derivative of 1-naphthol, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the presence of the hydroxyl and bromine substituents on the naphthalene core, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 3-Bromonaphthalen-1-ol, with a focus on its applications as a precursor in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
3-Bromonaphthalen-1-ol possesses a bicyclic aromatic structure with a hydroxyl group at the C1 position and a bromine atom at the C3 position. This substitution pattern influences the molecule's reactivity and physical characteristics.
Chemical Structure:
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IUPAC Name: 3-bromonaphthalen-1-ol[1]
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Synonyms: 3-bromo-1-naphthol[2]
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Molecular Weight: 223.07 g/mol [1]
Physicochemical Data:
| Property | Value | Source |
| Melting Point | 61 °C | |
| Boiling Point | 346.8 ± 15.0 °C (Predicted) | [2] |
| Appearance | Off-white to light yellow solid | |
| pKa | 8.59 ± 0.40 (Predicted) |
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are expected to show characteristic signals for the aromatic protons and carbons of the naphthalene ring system. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the chemical shifts of the adjacent nuclei.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromonaphthalen-1-ol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the naphthalene ring.
Synthesis of 3-Bromonaphthalen-1-ol
The synthesis of 3-Bromonaphthalen-1-ol can be approached through several routes, primarily involving the selective bromination of a 1-naphthol precursor or functional group manipulation of a pre-brominated naphthalene derivative.
Electrophilic Bromination of 1-Naphthol
The direct bromination of 1-naphthol is a common strategy. However, controlling the regioselectivity to favor the 3-position can be challenging due to the activating and directing effects of the hydroxyl group, which strongly favors substitution at the ortho (C2 and C4) positions. To achieve bromination at the C3 position, a multi-step approach is often necessary.
Illustrative Workflow for Selective Bromination:
Caption: Synthesis of 3-Bromonaphthalen-1-ol via diazotization.
Synthesis from 3-Bromo-1-aminonaphthalene
A more regioselective approach involves the diazotization of 3-bromo-1-aminonaphthalene followed by hydrolysis of the resulting diazonium salt.
Step-by-Step Protocol:
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Diazotization: 3-Bromo-1-aminonaphthalene is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Hydrolysis: The cold diazonium salt solution is then carefully added to hot water or an aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, yielding 3-Bromonaphthalen-1-ol.
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Purification: The crude product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The dual functionality of 3-Bromonaphthalen-1-ol, with its nucleophilic hydroxyl group and the bromine atom that can participate in various coupling reactions, makes it a valuable synthon.
Reactions at the Hydroxyl Group
The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, to introduce a variety of functional groups.
Caption: Etherification and esterification of 3-Bromonaphthalen-1-ol.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C3 position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling 3-Bromonaphthalen-1-ol with an organoboron compound in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C3 position.
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Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling 3-Bromonaphthalen-1-ol with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a key transformation for the synthesis of arylamines.
Caption: Suzuki and Buchwald-Hartwig reactions of 3-Bromonaphthalen-1-ol.
Role in Drug Discovery and Development
Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry, with numerous examples of biologically active compounds. The ability to functionalize the naphthalene core at specific positions is crucial for modulating pharmacological activity. 3-Bromonaphthalen-1-ol serves as a key starting material for the synthesis of a variety of such compounds.
Derivatives of 1-naphthol have been investigated for a range of biological activities, including antioxidant, acetylcholinesterase, and carbonic anhydrase inhibition. The introduction of various substituents on the naphthol ring system, often facilitated by starting from a halogenated precursor like 3-Bromonaphthalen-1-ol, allows for the fine-tuning of these activities. For instance, the synthesis of novel naphthol derivatives bearing different aromatic rings has been explored for their potential as enzyme inhibitors[6][]. The strategic placement of a bromine atom provides a handle for introducing diverse functionalities that can interact with biological targets.
Safety and Handling
3-Bromonaphthalen-1-ol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
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Causes skin irritation (H315)[8]
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Causes serious eye irritation (H319)[8]
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May cause respiratory irritation (H335)[8]
Precautionary Measures:
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Avoid breathing dust, fumes, gas, mist, vapors, or spray[8].
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Wash skin thoroughly after handling[8].
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Use only outdoors or in a well-ventilated area[8].
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Wear protective gloves, protective clothing, eye protection, and face protection[8].
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In case of contact with skin, wash with plenty of soap and water[8].
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If inhaled, remove the person to fresh air and keep comfortable for breathing[8].
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If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].
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Store in a well-ventilated place. Keep the container tightly closed[8].
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Store locked up[8].
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Dispose of contents/container to an approved waste disposal plant[8].
For detailed safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier[3][8].
Conclusion
3-Bromonaphthalen-1-ol is a valuable and versatile building block in organic synthesis. Its defined structure and the presence of two distinct reactive sites—the hydroxyl group and the bromine atom—allow for a wide range of chemical transformations. These reactions, particularly modern palladium-catalyzed cross-coupling methods, enable the synthesis of a diverse array of substituted naphthalenes. The utility of this compound is underscored by its application in the synthesis of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. Proper handling and adherence to safety protocols are essential when working with this chemical.
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